molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No. B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

A suspension of 6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione (500 mg, 2.36 mmol) in water (8.3 mL) at 85° C. was treated with sodium hydrosulfate (1.23 g, 7.08 mmol). The reaction was stirred at 85° C. for 20 min. At this time, the reaction was cooled to 0° C. The resulting green solid was collected by filtration, washed with water, and air dried for 30 min to afford 5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione (304 mg, 65%) as a pale green solid: LR-MS for C8H14N4O2 (M+H)+ at m/z=199.
Name
6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6](=[O:12])[NH:5][C:4](=[O:13])[C:3]=1[N:14]=O.OS([O-])(=O)=O.[Na+]>O>[NH2:14][C:3]1[C:4](=[O:13])[NH:5][C:6](=[O:12])[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C(NC(N1CCCC)=O)=O)N=O
Name
Quantity
8.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 85° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting green solid was collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(NC(N(C1N)CCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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